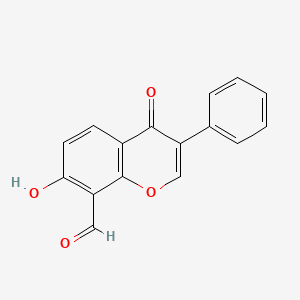

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is a type of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In one method, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde was formed via the reaction of 3 and hexamine then reaction of 312 with malononitrile in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is complex, with a molecular formula of C21H20O10 . It has a molar refractivity of 103.7±0.3 cm^3 and a molar volume of 263.2±3.0 cm^3 .Chemical Reactions Analysis

The chemical reactions involving “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” are complex and varied. For instance, it can react with malononitrile in the presence of triethylamine to form a coumarin-based fluorescent probe .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 791.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It also has an enthalpy of vaporization of 120.7±3.0 kJ/mol .Aplicaciones Científicas De Investigación

- Research Findings : A series of 7-hydroxy-4-oxo-4H-chromene derivatives were synthesized and evaluated for antioxidant activity. Among them, 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed potent inhibition of lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates. Notably, certain derivatives exhibited three times more potent inhibition than trolox, a well-known antioxidant .

- Research Findings : Wogonin, a derivative of 7-hydroxy-4-oxo-4H-chromene, demonstrated neuroprotective effects by inhibiting excitotoxic and oxidative neuronal damage in primary cultured rat cortical cells .

- Research Findings : 7-hydroxy-4-oxo-4H-chromene derivatives have been synthesized using various methods, including green catalysts and enzymatic approaches. These compounds hold promise for developing novel drugs .

- Research Findings : 7-hydroxy-4-oxo-4H-chromene derivatives, such as 4μ8C, act as selective IRE1 RNase inhibitors. They block IRE1-mediated mRNA degradation and induce endoplasmic reticulum stress. 4μ8C also inhibits cytokine production in CD4+ T cells .

- Research Findings : Various methods, including metal-organic framework catalysis, lipase-catalyzed synthesis, and ultrasonic synthesis, have been explored for preparing 4H-chromene derivatives .

- Research Findings : While not directly related to 7-hydroxy-4-oxo-4H-chromene-8-carbaldehyde, studies on coumarin derivatives provide insights into related compounds. Researchers have evaluated their biological activities, including antimicrobial and antioxidant properties .

Antioxidant Activity

Neuroprotection

Biologically Attractive Scaffold

IRE1 RNase Inhibition

Synthetic Methods

Bio-Evaluation of Coumarin Derivatives

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPVJUXPJKKNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)